4-[2-(Methylamino)-2-oxoethyl]benzoic acid
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Overview
Description
“4-[2-(Methylamino)-2-oxoethyl]benzoic acid” is a chemical compound with the molecular formula C11H13O3N1S1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(O)C1=CC=C(C=C1)CSCC(NC)=O
. This indicates that the compound contains a benzoic acid group attached to a methylamino group via a sulfur-containing linkage .
Scientific Research Applications
Crystal Structure Analysis The study of the folded structure of a cyclic hexamer of 4-(methylamino)benzoic acid in the crystal reveals the compound's complex conformation, indicating potential applications in understanding molecular interactions and designing materials with specific properties (Azumaya et al., 2003).
Directed Lithiation Research into directed lithiation of unprotected benzoic acids, including derivatives of 4-(methylamino)benzoic acid, showcases synthetic pathways for functionalizing benzoic acid derivatives, offering routes to novel compounds for various chemical and pharmaceutical applications (Bennetau et al., 1995).
Retinoidal Activity Aromatic amides, including those derived from 4-(methylamino)benzoic acid, have been identified with potent retinoidal activities. This insight has implications for the development of new therapeutics targeting various biological pathways influenced by retinoids (Kagechika et al., 1988).
Polymorph Characterization The polymorphs of mefenamic acid, which includes a structure related to 4-(methylamino)benzoic acid, have been studied using vibrational spectroscopy and solid-state NMR. These findings have potential applications in drug formulation and development by understanding the properties of different polymorphic forms (Cunha et al., 2014).
Photolysis in Organic Synthesis The photolysis of 1,3,4-oxadiazoles, leading to products such as benzoic acid ester, involves derivatives of 4-(methylamino)benzoic acid. This process highlights methods for generating useful chemical intermediates through photolytic reactions (Tsuge et al., 1977).
Twisted Intramolecular Charge Transfer The study of twisted intramolecular charge transfer (TICT) in 4-(diethylamino)benzoic acid and its comparison with 4-(dimethylamino)benzoic acid elucidates the molecular behavior under specific conditions, which can be applied in designing fluorescent probes and sensors (Jianzhong et al., 1997).
Catalytic Oxidation Research into the catalytic oxidation of 4-(dimethylamino)benzaldehyde by gold nanoparticles to 4-(dimethylamino)benzoic acid demonstrates the potential for nanoparticle-catalyzed transformations in organic synthesis, offering environmentally friendly and efficient pathways for chemical reactions (Krieger & Jagodzinski, 2008).
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 4-aminobenzoate”, indicates that it may cause skin and eye irritation, and may be harmful if inhaled or absorbed through the skin . It’s important to handle “4-[2-(Methylamino)-2-oxoethyl]benzoic acid” with appropriate safety precautions, including the use of personal protective equipment .
Future Directions
Mechanism of Action
As for pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups. For instance, the carboxylic acid group in the compound could potentially undergo metabolism in the body, possibly through processes such as conjugation .
Biochemical Analysis
Biochemical Properties
. It is believed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(Methylamino)-2-oxoethyl]benzoic acid may change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Preliminary studies suggest that the effects of the product may vary with different dosages .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-[2-(methylamino)-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-9(12)6-7-2-4-8(5-3-7)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRZYKHZGFQSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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